molecular formula C18H18N4O3S2 B15053364 5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B15053364
M. Wt: 402.5 g/mol
InChI Key: JPRGWJKMHFCKTO-UHFFFAOYSA-N
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Description

5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes a morpholinosulfonyl group, a phenyl group, and a thiol group

Preparation Methods

The synthesis of 5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the triazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

For industrial production, the process may be scaled up using continuous flow reactors or batch reactors, ensuring consistent quality and efficiency. The choice of reagents and conditions is crucial to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the sulfonyl or triazole groups.

    Substitution: The phenyl and morpholinosulfonyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or altering receptor function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Compared to other triazole derivatives, 5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of functional groups. Similar compounds include:

    1,2,4-Triazole-3-thiol: Lacks the morpholinosulfonyl and phenyl groups, resulting in different reactivity and applications.

    4-Phenyl-1,2,4-triazole:

    Morpholinosulfonyl derivatives: These compounds share the morpholinosulfonyl group but differ in other substituents, leading to varied properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

3-(4-morpholin-4-ylsulfonylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O3S2/c23-27(24,21-10-12-25-13-11-21)16-8-6-14(7-9-16)17-19-20-18(26)22(17)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,20,26)

InChI Key

JPRGWJKMHFCKTO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4

Origin of Product

United States

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